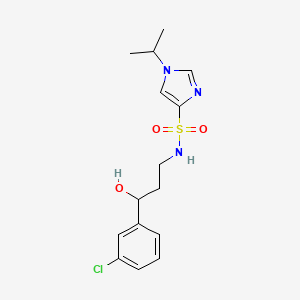

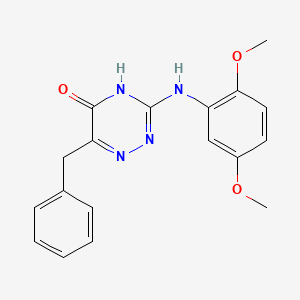

1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of two amine groups joined by a carbonyl functional group. It also contains phenyl groups, which are functional groups comprised of six carbon atoms attached in a hexagonal planar ring .

Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific locations of the functional groups on the phenyl rings. The dimethoxyphenyl and dimethylphenoxy groups could potentially influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and dimethylphenoxy groups could potentially affect its solubility and stability .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Urea derivatives, including those similar to the compound , often serve as key intermediates in the synthesis of a wide array of chemical compounds. For example, urea derivatives have been employed in the synthesis of new S-DABO and HEPT analogues with expected biological activity against HBV, showcasing the importance of these compounds in medicinal chemistry research (M. T. Aal, 2002).

Applications in Corrosion Inhibition

- Some urea derivatives have demonstrated utility as corrosion inhibitors, highlighting their role in materials science and engineering. For instance, 1,3,5-triazinyl urea derivatives have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions, showcasing the potential of urea compounds in protecting metals against corrosion (B. Mistry et al., 2011).

Nonlinear Optical Properties

- Urea derivatives have also been explored for their second-order nonlinear optical (NLO) properties. Such studies contribute to the development of materials for applications in optoelectronics and photonics. An example includes the synthesis of tetra-substituted ethylene, tri-substituted Schiff-base, and diphenoxymethane derivatives, aimed at obtaining frequency doublers for infrared semiconductor lasers (T. Ishida et al., 1993).

Reactivity and Synthetic Applications

- Research on hindered ureas as masked isocyanates has revealed their unique ability to undergo rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions, demonstrating their significance in synthetic organic chemistry (M. Hutchby et al., 2009).

Crystal Structure and Molecular Interactions

- The study of crystal structures and molecular interactions of urea derivatives provides insights into their chemical behavior and potential applications. For instance, the analysis of oxo-anion binding by protonated (dimethylphenyl)(pyridyl)ureas contributes to understanding the anion coordination chemistry, which is relevant for catalysis and separation processes (Biao Wu et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13-10-14(2)12-15(11-13)25-9-8-20-19(22)21-16-6-5-7-17(23-3)18(16)24-4/h5-7,10-12H,8-9H2,1-4H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFYZMOVAWNHSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)NC2=C(C(=CC=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2644935.png)

![N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2644936.png)

![2-[(4-propoxybenzyl)thio]-1H-benzimidazole](/img/structure/B2644937.png)

![4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2644940.png)

![N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2644951.png)

![1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2644952.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-methylacrylamide](/img/structure/B2644954.png)